(Cyclohexylmethyl)[2-(thiophen-2-yl)ethyl]amine is a chemical compound characterized by its unique molecular structure, which integrates a cyclohexylmethyl group with a 2-(thiophen-2-yl)ethylamine moiety. This compound has garnered interest in various scientific fields due to its potential biological activities and applications.
The compound is cataloged under the Chemical Abstracts Service with the identifier CAS Number 81580338. It can be sourced from various chemical suppliers and manufacturers specializing in organic compounds.
(Cyclohexylmethyl)[2-(thiophen-2-yl)ethyl]amine falls under the category of amines and thiophene derivatives. Its classification is significant as it influences its reactivity and potential applications in medicinal chemistry and materials science.
The synthesis of (Cyclohexylmethyl)[2-(thiophen-2-yl)ethyl]amine can be achieved through several methods, including:
The synthesis typically requires specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. For instance, the use of polar solvents may enhance the solubility of reactants, facilitating better interaction.
The molecular formula for (Cyclohexylmethyl)[2-(thiophen-2-yl)ethyl]amine is , with a molecular weight of approximately 223.37754 g/mol. The structure consists of:
The compound's structural representation can be described using SMILES notation: C1CCCCC1CNC(C=C2)C=C(S2)
and InChI: InChI=1S/C13H21NS/c1-14(12-8-9-15-10-12)11-13(14)7/h8-10H,1,3-7H2
.
(Cyclohexylmethyl)[2-(thiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:
The specific products formed from these reactions depend on factors such as reaction conditions (temperature, solvent) and the presence of catalysts or inhibitors.
The mechanism by which (Cyclohexylmethyl)[2-(thiophen-2-yl)ethyl]amine exerts its biological effects is primarily linked to its interaction with various biological targets. The thiophene ring system is known for its pharmacological versatility, which includes:
Research indicates that compounds containing thiophene rings may interact with cellular receptors or enzymes, leading to altered biological responses.
(Cyclohexylmethyl)[2-(thiophen-2-yl)ethyl]amine is typically characterized by:
Key chemical properties include:
(Cyclohexylmethyl)[2-(thiophen-2-yl)ethyl]amine has several scientific applications:
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9